2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c22-14-19-21(23-15-17-6-5-13-28-17)29-20(24-19)16-7-9-18(10-8-16)30(26,27)25-11-3-1-2-4-12-25/h5-10,13,23H,1-4,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORXQVLHPBQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
This compound consists of:
- An oxazole ring , which is known for its diverse biological activities.
- A carbonitrile group , which can enhance the compound's reactivity and biological interactions.
- An azepane sulfonyl group , contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with oxazole and furan moieties often exhibit antimicrobial properties. For example, derivatives of furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the azepane sulfonyl group may further enhance this activity through specific interactions with bacterial enzymes.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| Furan Derivative (similar structure) | E. coli | High |
Anticancer Activity
The oxazole derivatives have been investigated for their anticancer properties. Studies suggest that the incorporation of a furan moiety enhances the cytotoxicity against cancer cell lines . The mechanism of action may involve the inhibition of key signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. The sulfonamide linkage in the azepane moiety can interact with active sites on enzymes, potentially leading to inhibition . This property is particularly relevant in drug design for conditions like hypertension and cancer.
The biological activity of this compound is thought to stem from several mechanisms:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in disease processes.
- Reactive Intermediates : The carbonitrile and oxazole groups can undergo transformations that yield reactive intermediates capable of interacting with biological macromolecules.
Study 1: Antimicrobial Efficacy
In a study evaluating various oxazole derivatives, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited significant antimicrobial activity, particularly against gram-positive bacteria .
Study 2: Anticancer Potential
A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, further investigation into its metabolic pathways and toxicity profiles is necessary .
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Toxicity | Low (preliminary results) |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Recent studies have indicated that compounds similar to 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exhibit antiviral properties. For instance, research has shown that modifications of oxazole derivatives can effectively inhibit the replication of viruses such as hepatitis B virus (HBV) and other viral pathogens. The sulfonamide moiety enhances the bioactivity of these compounds by facilitating interactions with viral proteins .
Cancer Therapeutics : The compound has shown promise in cancer treatment. Its structural components allow for the inhibition of specific kinases involved in tumor progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Pharmacological Studies
Receptor Modulation : The compound has been evaluated for its ability to modulate G protein-coupled receptors (GPCRs). A recent framework developed for profiling GPCRs indicates that such compounds can act as agonists or antagonists depending on their structural modifications. This versatility opens avenues for developing targeted therapies for various diseases .
Neuroprotective Effects : Preliminary studies have suggested that this compound may exhibit neuroprotective effects. Research indicates potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Material Science Applications
Nanomaterial Synthesis : The compound's unique structure allows it to be utilized in synthesizing nanomaterials with specific properties. For example, it can act as a precursor for creating functionalized graphene materials that exhibit enhanced electrical conductivity and catalytic activity. These materials are being explored for applications in sensors and energy storage devices .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study, a derivative of the compound was tested against HBV in vitro. The results demonstrated a significant reduction in viral load, suggesting that structural modifications could enhance efficacy against viral infections.
Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. This finding supports further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Variations in the 1,3-Oxazole Core
Substituents at Position 5 (Amino Group)
- Target Compound: The 5-position features a [(furan-2-yl)methyl]amino group.
- Analog D434-0797: Contains a [2-(dimethylamino)ethyl]amino group, introducing a basic tertiary amine, which enhances solubility in acidic environments .
- 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile: A 4-fluorobenzylamino group provides electron-withdrawing effects and increased metabolic stability compared to the furan-methylamino group .
Substituents at Position 2 (Aryl Group)
- Target Compound : The 4-(azepane-1-sulfonyl)phenyl group combines a bulky seven-membered azepane ring with a sulfonyl linker, contributing to conformational flexibility and hydrophobic interactions.
- D434-0851 : Substitutes azepane with a 4-methylpiperidine-1-sulfonyl group, reducing steric bulk and altering solubility (MW 426.49 vs. ~429 for the target) .
- 2-(2-Chlorophenyl) Analogs : A simple chlorophenyl group at position 2 reduces molecular weight (~290 g/mol) but lacks the sulfonyl group’s polarity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The furan-2-ylmethylamino group balances hydrophobicity better than fluorobenzyl or dimethylaminoethyl groups .
Q & A
Q. What are the established synthetic routes for 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile, and what key reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introduction of the azepane-1-sulfonyl group via sulfonyl chloride coupling under anhydrous conditions (e.g., DCM solvent, 0–5°C, triethylamine as base) .
- Oxazole ring formation : Cyclization using reagents like ammonium acetate in acetic acid or microwave-assisted methods to enhance reaction efficiency .
- Amino-functionalization : Coupling the furan-2-ylmethylamine group via nucleophilic substitution (e.g., DMF solvent, 80–100°C, 12–24 hours) .
Critical factors : Temperature control during sulfonylation, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 2.5–3.5 ppm for azepane protons) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₃O₄S: 468.16) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Enzyme inhibition assays : Screen against acetylcholinesterase (AChE) or urease using Ellman’s method (IC₅₀ determination at 412 nm) .
- Antimicrobial testing : Broth microdilution (MIC values against Gram-positive/negative bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Substituent variation : Replace the furan-2-ylmethyl group with other heterocyclic amines (e.g., thiophene, pyridine) to assess impact on enzyme inhibition .
- Sulfonyl group modification : Test azepane sulfonyl vs. pyrrolidine or piperidine sulfonyl analogs for enhanced solubility/bioavailability .
- Pharmacophore mapping : Use X-ray crystallography (if crystals are obtainable) or molecular docking (AutoDock Vina) to identify critical binding interactions .
Q. What computational methods can predict the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic carbonitrile group) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., with GROMACS) over 100 ns trajectories .
Q. How should researchers address contradictions in biological activity data across studies?
- Standardize assay protocols : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and replicate numbers (n ≥ 3) .
- Meta-analysis : Compare IC₅₀/MIC values from independent studies using statistical tools (e.g., ANOVA, Prism) to identify outliers .
- Probe experimental variables : Test if pH, serum content, or incubation time affect results (e.g., serum proteins may reduce compound availability) .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous synthesis of intermediates (e.g., azepane sulfonyl chloride) to improve reproducibility .
- Automated purification : Flash chromatography systems with inline UV detection for high-throughput fraction collection .
- Quality control (QC) : Implement in-process LC-MS monitoring to detect side products (e.g., desulfonated byproducts) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
